N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-10(2,3)6-9(13)12-7-11(4,14)8-15-5/h14H,6-8H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAIFUCWHCNHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3,3-dimethylbutanamide, a compound with the CAS number 1396786-73-4, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 233.37 g/mol. Its structure includes a hydroxyl group, a methylthio group, and an amide functional group, which may contribute to its biological properties.
Antitumor Activity
Compounds structurally related to this compound have been evaluated for their antitumor effects. For example, the MTT assay is commonly used to assess cell viability in cancer cell lines. Compounds exhibiting similar functional groups have shown significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with amide linkages can interact with enzymes involved in cellular metabolism.
- Disruption of Membrane Integrity : Antimicrobial agents often disrupt bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Study 1: Antimicrobial Properties
A study investigating the antimicrobial efficacy of various methylthio derivatives reported that some compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus epidermidis as low as 1,000 μg/mL. This suggests that this compound could possess similar antimicrobial properties .
Study 2: Antiproliferative Effects
In vitro assays conducted on related compounds demonstrated significant growth inhibition in cancer cell lines. For instance, one derivative was found to have an IC50 value of 226 μg/mL against HeLa cells. This indicates a potential for this compound to serve as a lead compound for further antitumor drug development .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related butanamide derivatives, focusing on substituent variations, physicochemical properties, and applications.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Diversity :
- The target compound’s methylthio group distinguishes it from analogs with hydroxy (e.g., ), bromo (), or aromatic substituents (). This sulfur-containing group may enhance lipophilicity and metal-binding capacity compared to oxygenated analogs.
- Stereochemistry : The (2R)-configured pantothenamide analog () highlights the role of chirality in biological activity, whereas the target compound’s stereochemical details are unspecified in the evidence.
Physicochemical Properties :
- Solubility : Hydroxy-rich analogs (e.g., 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide) likely exhibit higher aqueous solubility due to hydrogen bonding . The target compound’s methylthio group may reduce polarity, favoring organic-phase reactivity.
- Reactivity : The bromine in N-(3-bromopropyl)-3,3-dimethylbutanamide enables nucleophilic substitutions, whereas the target’s methylthio group could participate in redox or coordination reactions .
Applications: Catalysis: The target’s hydroxyl and sulfur groups suggest utility in metal-catalyzed C–H functionalization, akin to N,O-bidentate directing groups in ’s benzamide derivative.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., hydroxy at δ 1.2–1.5 ppm, methylthio at δ 2.1–2.3 ppm) and confirms stereochemistry .
- Mass Spectrometry (HR-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 304.18) validate the molecular formula (C₁₃H₂₅NO₃S) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
How do the hydroxy, methylthio, and dimethylbutanamide functional groups influence its reactivity in biological systems?
Q. Basic
- Hydroxy Group : Facilitates hydrogen bonding with enzyme active sites (e.g., kinase targets), enhancing solubility in aqueous media .
- Methylthio Group : Participates in redox reactions (e.g., glutathione conjugation) and contributes to lipophilicity (LogP ≈ 3.6) .
- Dimethylbutanamide : Stabilizes conformational rigidity, affecting binding affinity to hydrophobic protein pockets .
What strategies address low yields or side products during the synthesis of this compound?
Q. Advanced
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted acylating agents .
- Temperature Gradients : Slow heating (2°C/min) during amide coupling reduces epimerization .
- Catalyst Screening : Replace traditional bases (e.g., NaHCO₃) with organocatalysts like proline derivatives to enhance enantioselectivity .
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Q. Advanced
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian 16) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected coupling patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with chiral auxiliaries .
What in vitro assays are recommended to evaluate its biological activity, and how should controls be designed?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Include positive controls (e.g., Celecoxib) and vehicle-only blanks .
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells with dose ranges (1–100 µM). Normalize data to untreated controls and validate with cisplatin as a reference .
How can computational modeling predict its interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., EGFR). Parameters: grid size 60×60×60 Å, exhaustiveness=20 .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
What protocols ensure stability during storage and handling?
Q. Advanced
- Degradation Studies : Monitor under accelerated conditions (40°C/75% RH) via HPLC. Degradation products (e.g., sulfoxide derivatives) indicate oxidation susceptibility .
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (5% trehalose) .
How does stereochemistry impact its pharmacological profile?
Q. Advanced
- Chiral Synthesis : Use Sharpless asymmetric epoxidation to produce enantiopure intermediates. Test enantiomers in parallel in bioassays .
- Stereochemical Purity : Assess via chiral HPLC (Chiralpak AD-H column) with heptane/ethanol (90:10) mobile phase .
What in silico tools predict metabolic pathways and potential toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
